molecular formula C9H12O2 B2930498 2-Ethyl-5-(2-methyloxiran-2-yl)furan CAS No. 2248347-58-0

2-Ethyl-5-(2-methyloxiran-2-yl)furan

Cat. No.: B2930498
CAS No.: 2248347-58-0
M. Wt: 152.193
InChI Key: ZFGLCOCWWOYSQH-UHFFFAOYSA-N
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Description

Based on the structure, 2-Ethyl-5-(2-methyloxiran-2-yl)furan is a specialty furan derivative of high interest in organic and medicinal chemistry research. The molecule combines a furan ring, a common motif in bioactive compounds and flavorants , with a 2-methyloxirane (epoxide) group. This epoxide is a highly reactive moiety that can act as an alkylating agent , making the compound a valuable precursor or building block for synthesizing more complex molecular architectures. Researchers may investigate its application as a key intermediate in the development of pharmaceutical candidates, particularly exploring its potential mechanism of action as an enzyme inhibitor by covalent binding to active sites . The fused ring system presents a unique three-dimensional scaffold for drug discovery efforts. Specific properties and hazards for this compound should be experimentally determined. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-5-(2-methyloxiran-2-yl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(11-7)9(2)6-10-9/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGLCOCWWOYSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(2-methyloxiran-2-yl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylfuran with an epoxide precursor in the presence of a catalyst can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. Continuous flow reactors and advanced catalytic systems are often employed to ensure consistent production. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(2-methyloxiran-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the furan ring into dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-Ethyl-5-(2-methyloxiran-2-yl)furan has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(2-methyloxiran-2-yl)furan involves its interaction with molecular targets through various pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity. The presence of the oxirane ring allows for specific interactions with biological molecules, making it a potential candidate for drug development and biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Ethyl-5-(2-methyloxiran-2-yl)furan and analogous furan-based compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
This compound Not explicitly stated N/A 2-Ethyl, 5-(2-methyloxiran) Hypothesized use in reactive intermediates or polymer synthesis (epoxide reactivity). N/A
2-Ethyl-5-methylfuran C₇H₁₀O 110.15 2-Ethyl, 5-methyl Used in flavorings; listed in safety assessments (WGK Germany: 3, indicating water hazard).
2-Acetyl-5-methylfuran C₇H₈O₂ 124.14 2-Acetyl, 5-methyl Food additive (JECFA/FCC standards); purity >98%, refractive index 1.511–1.517.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₈N₂O₅ 294.30 Furan with methoxymethyl, ester groups Pharmaceutical research (synthesis of dihydropyrimidinones).
2-Ethynyl-5-nitro-furan C₆H₃NO₃ 137.09 2-Ethynyl, 5-nitro High reactivity (nitro and ethynyl groups); potential explosive or synthetic intermediate.

Structural and Functional Analysis:

Epoxide vs. Alkyl/Acyl Groups :

  • The epoxide group in this compound distinguishes it from alkyl-substituted analogs like 2-Ethyl-5-methylfuran. Epoxides are highly reactive, enabling ring-opening reactions for polymer crosslinking or drug synthesis .
  • In contrast, 2-Acetyl-5-methylfuran’s acetyl group enhances stability and flavoring properties, making it suitable for food applications .

Molecular Weight and Reactivity: Lower molecular weight compounds (e.g., 2-Ethyl-5-methylfuran, MW 110.15) exhibit higher volatility, aligning with their use in fragrances.

Safety and Regulatory Status :

  • 2-Ethyl-5-methyltetrahydrofuran (a saturated analog) has safety data indicating water hazard (WGK 3), while 2-Acetyl-5-methylfuran meets stringent food-grade purity standards (>98%) .

Research Findings and Data Gaps

Ethyl-substituted furans (e.g., 2-Ethyl-5-methylfuran) are derived from biomass or catalytic processes .

Thermodynamic Properties :

  • Aryl furans (e.g., 2-methyl-5-phenylfuran-3-carboxylic acid) exhibit understudied thermodynamic behavior, suggesting similar gaps for this compound .

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